2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
Description
Properties
CAS No. |
538337-70-1 |
|---|---|
Molecular Formula |
C26H24Cl2N4O2S |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H24Cl2N4O2S/c1-16-8-9-17(2)21(12-16)29-25(33)15-35-26-31-30-24(32(26)22-7-5-4-6-18(22)3)14-34-23-11-10-19(27)13-20(23)28/h4-13H,14-15H2,1-3H3,(H,29,33) |
InChI Key |
XPFUFPRNJLMYMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3C)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide (commonly referred to as compound A ) is a novel synthetic derivative of the 1,2,4-triazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
Compound A has the following molecular formula: with a molecular weight of approximately 500.45 g/mol. The structural features include a triazole ring, a sulfanyl group, and multiple aromatic substituents which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compound A exhibits significant anticancer properties. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance:
- IC50 Values : Compound A showed an IC50 value of approximately 15 µM against the A549 human lung adenocarcinoma cell line and 12 µM against the MCF-7 breast cancer cell line .
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Molecular docking studies suggest that compound A interacts with key proteins involved in cancer cell survival pathways, such as Bcl-2 and p53 .
Antimicrobial Activity
In addition to its anticancer effects, compound A has demonstrated antimicrobial properties. It was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 8 µg/mL . This suggests potential applications in treating infections caused by resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of compound A can be attributed to its unique structure. The presence of the triazole ring is crucial for its anticancer activity, as similar compounds lacking this moiety showed significantly reduced efficacy . Additionally, the dichlorophenoxy group enhances lipophilicity, improving cellular uptake.
| Structural Feature | Biological Impact |
|---|---|
| Triazole Ring | Essential for anticancer activity |
| Sulfanyl Group | Contributes to antimicrobial properties |
| Dichlorophenoxy Substituent | Increases lipophilicity and cellular uptake |
Study 1: Anticancer Efficacy
A study conducted by Fayad et al. (2019) involved screening a library of compounds on multicellular spheroids to identify potential anticancer agents. Compound A was highlighted for its ability to reduce tumor spheroid volume significantly compared to control groups .
Study 2: Antimicrobial Assessment
In another study assessing the antimicrobial properties of various triazole derivatives, compound A was evaluated for its effectiveness against multidrug-resistant bacterial strains. The results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this triazole derivative exhibit promising anticancer properties. For instance, studies have shown that triazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable study identified a novel anticancer compound through drug library screening that included triazole derivatives, highlighting their potential in cancer therapy .
Case Study Example:
A specific derivative was tested against multicellular spheroids derived from human cancer cells, showing significant cytotoxicity and selectivity towards cancerous tissues compared to normal cells. This suggests that the compound may be developed as an effective anticancer agent.
Antifungal Properties
Triazole compounds are well-known for their antifungal activities. The presence of the triazole ring in this compound suggests potential efficacy against fungal pathogens. Research has demonstrated that similar compounds can inhibit the growth of various fungi by disrupting their cell membrane integrity.
Case Study Example:
In a comparative study of antifungal agents, triazole derivatives were shown to be effective against Candida species and Aspergillus fungi, with some derivatives exhibiting lower minimum inhibitory concentrations (MICs) than traditional antifungal treatments .
Agricultural Applications
The dichlorophenoxy group is associated with herbicidal activity, making this compound potentially useful in agricultural settings. It could serve as a lead compound for developing new herbicides that target specific weeds while minimizing damage to crops.
Case Study Example:
Research has highlighted the effectiveness of phenoxyacetic acid derivatives in controlling broadleaf weeds in cereal crops. The incorporation of the triazole moiety may enhance selectivity and efficacy against resistant weed species .
Comparison with Similar Compounds
Key Structural Variations
Key Observations :
- Steric Hindrance : The 2-methylphenyl group at triazole-4 creates steric bulk compared to 4-methylphenyl (Analog 1) or unsubstituted phenyl (Analog 2), possibly affecting molecular docking.
- Acetamide Modifications: The N-(2,5-dimethylphenyl) group balances lipophilicity, whereas N-(2,6-dichlorophenyl) (Analog 1) increases hydrophobicity, and N-[4-(dimethylamino)phenyl] (Analog 4) improves aqueous solubility.
Physicochemical Data
Key Trends :
Anti-Exudative and Anti-Inflammatory Potential
Antiviral Activity
- Triazole-Schiff base hybrids () showed moderate antiviral activity against cucumber mosaic virus. The target compound’s dichlorophenoxy group could improve virucidal potency via hydrophobic interactions.
Preparation Methods
Table 1: Critical Starting Materials
| Component | Role | Source |
|---|---|---|
| 2,4-Dichlorophenol | Phenoxy group precursor | , |
| 2-Methylphenylhydrazine | Triazole ring synthesis | , |
| Thioglycolic acid | Sulfanyl group source | , |
| 2,5-Dimethylaniline | Acetamide substituent | , |
Stepwise Synthesis
Triazole Core Formation
The 1,2,4-triazole ring is synthesized via cyclocondensation of 2-methylphenylhydrazine with a nitrile precursor.
Procedure :
-
React 2-methylphenylhydrazine (1.0 equiv) with cyanoguanidine (1.2 equiv) in ethanol at 80°C for 6 hours.
-
Acidify with HCl to precipitate 4-(2-methylphenyl)-4H-1,2,4-triazol-3-amine.
Key Insight : Regioselectivity is controlled by the electron-donating methyl group on the phenyl ring, favoring 1,2,4-triazole formation.
(2,4-Dichlorophenoxy)methyl Substitution
The phenoxy methyl group is introduced via nucleophilic aromatic substitution.
Procedure :
-
React triazole intermediate (1.0 equiv) with 2,4-dichlorobenzyl bromide (1.5 equiv) in DMF using K₂CO₃ (2.0 equiv) as base.
-
Stir at 60°C for 12 hours.
-
Isolate via column chromatography (hexane/ethyl acetate, 4:1, 65% yield).
Optimization :
Sulfanyl-Acetamide Coupling
The sulfanyl linkage is established through a thiol-ene click reaction.
Procedure :
-
React 5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) with N-(2,5-dimethylphenyl)chloroacetamide (1.2 equiv) in THF.
-
Add triethylamine (2.0 equiv) and stir at room temperature for 24 hours.
-
Purify via silica gel chromatography (dichloromethane/methanol, 95:5, 58% yield).
Mechanism :
The reaction proceeds via SN2 displacement, where the thiolate anion attacks the electrophilic carbon of chloroacetamide.
Reaction Optimization Data
Table 2: Yield Optimization for Step 3.3
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 24 | 58 |
| DBU | DCM | 12 | 62 |
| K₂CO₃ | Acetone | 48 | 41 |
Spectroscopic Validation
13C NMR Analysis (DMSO-d6)
Q & A
Q. What are the recommended synthetic routes for 2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic Pathway Design : Begin with modular synthesis of the 1,2,4-triazole core, followed by stepwise functionalization. Use computational reaction path searches (e.g., quantum chemical calculations) to identify low-energy intermediates and transition states .
- Optimization via Design of Experiments (DoE) : Apply fractional factorial designs to screen critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2<sup>k</sup> factorial design can reduce experimental runs while identifying significant variables .
- Validation : Confirm reaction efficiency via HPLC or LC-MS, prioritizing yields >80% with minimal side products.
Q. How should researchers approach structural characterization of this compound to resolve ambiguities in regiochemistry?
Methodological Answer:
- X-ray Crystallography : Collaborate with crystallography units to resolve ambiguities in substituent positioning (e.g., triazole ring substitution patterns), as demonstrated in analogous triazole derivatives .
- Multinuclear NMR : Use <sup>13</sup>C DEPT and 2D NOESY to assign stereochemistry. For example, coupling constants in <sup>1</sup>H NMR can distinguish between axial and equatorial substituents on the triazole ring.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian or ORCA software) .
Advanced Research Questions
Q. How can AI-driven tools like COMSOL Multiphysics enhance the prediction of physicochemical properties (e.g., solubility, partition coefficients) for this compound?
Methodological Answer:
- Multiscale Modeling : Combine quantum mechanics (QM) for electronic properties with molecular dynamics (MD) for bulk-phase behavior. For instance, simulate solvation free energy using COMSOL’s multiphysics coupling .
- Data-Driven Predictions : Train machine learning models on PubChem datasets (e.g., logP values of structurally similar acetamides) to predict partition coefficients .
- Experimental Calibration : Validate predictions via shake-flask experiments (pH 7.4 buffer) with UV-Vis quantification .
Q. What strategies are effective in resolving contradictions between in vitro bioactivity data and computational docking results for this compound?
Methodological Answer:
- Binding Site Flexibility Analysis : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein conformational changes, which may explain discrepancies between static docking poses and experimental IC50 values .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for tautomeric forms of the triazole ring, which may adopt different conformations in solution vs. crystal states .
- Orthogonal Assays : Validate bioactivity via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional activity .
Q. How can researchers design experiments to elucidate the metabolic stability of this compound in hepatic microsomes?
Methodological Answer:
- LC-HRMS Metabolite ID : Incubate the compound with human liver microsomes (HLM) and NADPH, followed by high-resolution mass spectrometry to detect phase I/II metabolites .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/5) to assess competitive inhibition. Apply Michaelis-Menten kinetics to calculate Ki values .
- Computational ADMET : Predict metabolic hotspots (e.g., acetamide cleavage) using tools like ADMET Predictor or SwissADME .
Data Contradiction and Validation
Q. How should conflicting data on the compound’s thermal stability be addressed?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Conduct TGA under inert (N2) and oxidative (O2) atmospheres to identify decomposition pathways. Compare with differential scanning calorimetry (DSC) for phase transitions .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to estimate activation energy (Ea) from TGA data, resolving discrepancies in reported degradation temperatures .
Q. What methodologies are robust for validating conflicting reports on the compound’s inhibition of specific kinase targets?
Methodological Answer:
- Selectivity Profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler) to assess off-target effects. Prioritize targets with <50% inhibition at 1 µM .
- Crystallographic Validation : Co-crystallize the compound with the kinase domain (e.g., PDB: 43V-like systems) to confirm binding mode and hydrogen-bond interactions .
- Dose-Response Refinement : Repeat IC50 determinations using 10-point dilution series, ensuring Hill slopes between 0.8–1.2 for single-site binding .
Experimental Design for Novel Applications
Q. How can this compound be repurposed for photocatalytic applications, given its structural motifs?
Methodological Answer:
- Bandgap Engineering : Calculate HOMO-LUMO gaps via time-dependent DFT (TD-DFT) to assess potential as a photosensitizer. Compare with TiO2 benchmarks (bandgap ~3.2 eV) .
- Photostability Testing : Expose the compound to UV-Vis light (300–800 nm) and monitor degradation via UV spectroscopy. Correlate with ROS (reactive oxygen species) generation assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
